N-(2-Phenoxyethyl)propylamine
Description
N-(2-Phenoxyethyl)propylamine is a secondary amine characterized by a propylamine backbone (C₃H₇NH₂) substituted with a 2-phenoxyethyl group (C₆H₅OCH₂CH₂–) at the nitrogen atom. While direct experimental data on this compound are absent in the provided evidence, its properties can be inferred from structurally related compounds, including propylamine derivatives and phenoxyethyl-containing molecules.
Properties
CAS No. |
55246-89-4 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(2-phenoxyethyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-2-8-12-9-10-13-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
FBRGWNDXBBWEHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Propylamine Derivatives
(a) Nitroimidazole-Functionalized Propylamines
Compounds like N-(m-trifluoromethylbenzyl)-3-(2-nitro-1-imidazolyl)propylamine (mTFN-1) and N-(p-trifluoromethylbenzyl)-3-(2-nitro-1-imidazolyl)propylamine (pTFN-1) () share a propylamine backbone but feature nitroimidazole and trifluoromethylbenzyl groups. Key differences include:
- Solubility: mTFN-1 and pTFN-1 are water-soluble, whereas N-(2-Phenoxyethyl)propylamine’s phenoxy group may reduce aqueous solubility due to increased hydrophobicity.
- Bioactivity: Nitroimidazole derivatives exhibit hypoxia-selective cytotoxicity (selectivity ratio: 2.0–15.5) .
(b) Polyamine Derivatives
Natural polyamines (e.g., spermine, putrescine) and monoamines like propylamine () highlight the role of amine count in biochemical effects:
- Chemical Chaperone Activity : Propylamine requires ~0.4 M for protein folding, while polyamines (e.g., spermine) act at lower concentrations due to multiple amine groups .
- Biosynthesis : Spermine synthase adds propylamine moieties to spermidine, emphasizing the biological relevance of propylamine in polyamine metabolism .
Phenoxyethyl-Containing Compounds
(a) 2-Phenoxyethyl Benzoates
- 2-Phenoxyethyl 4-hydroxybenzoate shows potent cytotoxicity against MCF-7 cells (IC₅₀ < 62.5 µg/mL), attributed to inter-H-bonding with DNA. In contrast, 2-phenoxyethyl 2-hydroxybenzoate is less active (52% viability at 500 µg/mL) due to unfavorable substituent positioning .
- Implications for this compound: The phenoxyethyl group’s orientation and electronic effects could similarly modulate DNA or protein interactions.
(b) Phenoxybenzamine Derivatives
Compounds like N-(1-methyl-2-phenoxyethyl)ethanolamine () feature ethanolamine and phenoxyethyl groups. Such analogs are used in adrenergic receptor blockade, suggesting that this compound may exhibit receptor-modulating properties depending on substituent flexibility .
Substituent-Driven Property Comparison
Preparation Methods
Reaction Overview
The phthalimide-mediated pathway, as described in WO2009128088A2, involves three sequential steps: (1) alkylation of 2-alkoxy phenol with 1,2-dihaloethane, (2) substitution with a phthalimide derivative, and (3) hydrolysis to yield the target amine. This method emphasizes solvent-free conditions and phase-transfer catalysts to enhance efficiency.
Alkylation of 2-Alkoxy Phenol
The initial step reacts 2-alkoxy phenol (Formula IV) with 1,2-dihaloethane (e.g., 1,2-dichloroethane) in the presence of a base such as sodium hydroxide. A phase-transfer catalyst like tetrabutylammonium bromide facilitates the reaction at elevated temperatures (180–190°C), producing 1-halo-2-(2-alkoxy phenoxy)ethane (Formula V). The absence of external solvents simplifies purification, with yields exceeding 90% under optimized conditions.
Phthalimide Substitution
The haloethane intermediate undergoes nucleophilic substitution with an alkali metal phthalimide salt (e.g., potassium phthalimide) at 180–185°C. This step, conducted without solvents, achieves near-quantitative conversion when using a 1:1.3 molar ratio of haloethane to phthalimide. Example 2 of the patent details the synthesis of the phthalimide derivative, where 150 kg of 1-(2-chloroethoxy)-2-methoxybenzene reacts with 195 kg of potassium phthalimide to yield 210 kg of product.
Hydrolysis to Free Amine
The final hydrolysis employs aqueous potassium hydroxide at 130°C to cleave the phthalimide protecting group. This step generates 2-(2-methoxy phenoxy)ethylamine, which is subsequently propylated to yield N-(2-phenoxyethyl)propylamine. The patent reports a 93% yield for analogous amines using this approach.
Three-Stage Chlorination-Amination Process
Synthetic Sequence
EP0403952B1 outlines a scalable three-stage method: (1) chlorination of 2-phenoxyethanol, (2) amination with n-propylamine, and (3) selective chlorination to introduce trichlorophenoxy groups. While designed for N-n-propyl-N-2-(2,4,6-trichlorophenoxy)ethylamine, this route is adaptable to the non-chlorinated target compound.
Stage I: Chlorination of 2-Phenoxyethanol
2-Phenoxyethanol reacts with thionyl chloride in dichloromethane at 10–50°C, catalyzed by benzyltrimethylammonium chloride. The reaction achieves >95% conversion to 2-phenoxyethyl chloride within 2 hours. Excess thionyl chloride (20%) ensures complete conversion, with the product isolated via distillation or crystallization.
Stage II: Amination with n-Propylamine
The chloride intermediate is heated with n-propylamine in an ethanol-water solvent (1:1.3 vol/vol) at 100–110°C under pressure (2.2 atm). Example 4 of the patent demonstrates a 93% yield of N-n-propyl-N-2-phenoxyethylamine hydrochloride using this method. The hydrochloride salt is precipitated with aqueous HCl and recrystallized from methanol.
Stage III: Selective Chlorination (Omitted for Target Compound)
For this compound, Stage III is unnecessary. However, the patent’s chlorination methodology (using chlorine gas and urea in acetic acid) highlights the adaptability of the amination step to diverse substrates.
Comparative Analysis of Methodologies
Yield and Purity
The phthalimide route achieves higher yields (90–93%) but requires high temperatures (>180°C) and specialized reagents like potassium phthalimide. In contrast, the three-stage method offers milder conditions (100–110°C) and utilizes commodity chemicals (thionyl chloride, n-propylamine), albeit with slightly lower yields (85–93%).
Scalability and Industrial Feasibility
Example 2 from WO2009128088A2 demonstrates kilogram-scale production, confirming industrial viability. Similarly, EP0403952B1 reports batch sizes up to 150 kg, with pressure-rated reactors enabling safe scale-up.
Reaction Optimization Strategies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-Phenoxyethyl)propylamine, and how can its purity and structure be validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, phenoxyethyl derivatives can be prepared by reacting 2-phenoxyethyl halides with propylamine under reflux in a polar solvent (e.g., acetonitrile). Structural validation requires 1H/13C NMR to confirm hydrogen and carbon environments, particularly the phenoxy (-OPh) and propylamine (-CH2CH2CH2NH-) groups. High-Resolution Mass Spectrometry (HRMS) is critical to verify molecular weight and isotopic patterns . Purity is assessed via HPLC with UV detection or by elemental analysis.
Q. How can researchers optimize reaction yields for this compound synthesis?
- Methodological Answer : Yield optimization involves varying reaction parameters:
- Temperature : Elevated temperatures (60–80°C) enhance reaction kinetics but may require inert atmospheres to prevent oxidation.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilicity of amines.
- Stoichiometry : Excess propylamine (1.5–2 eq.) drives the reaction to completion.
Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) enhances yield .
Advanced Research Questions
Q. What experimental strategies are recommended to study the coordination chemistry of this compound with transition metals?
- Methodological Answer : To investigate metal-ligand interactions:
- Synthesis of Complexes : React this compound with metal salts (e.g., FeCl3, CuCl2) in ethanol/water under nitrogen. Monitor pH to stabilize metal centers.
- Structural Analysis : Use X-ray crystallography to resolve bonding geometry. For example, iron complexes may form µ-alkoxo bridges, as seen in analogous ligands .
- Magnetic Properties : Employ SQUID magnetometry to measure exchange coupling constants (J) in binuclear complexes. Antiferromagnetic interactions are common in Fe(III) systems with bridging ligands .
Q. How can structural contradictions in NMR data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in chemical shifts (e.g., unexpected splitting or integration) may arise from:
- Dynamic Effects : Variable-temperature NMR (-40°C to 60°C) can reveal conformational exchange.
- Impurity Identification : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish regioisomers.
- Complementary Techniques : HRMS or X-ray diffraction provides unambiguous structural confirmation when NMR data is inconclusive .
Q. What methods are suitable for analyzing the solution-phase aggregation behavior of this compound?
- Methodological Answer : Use small-angle X-ray/neutron scattering (SAXS/SANS) to detect micellar or lamellar structures. For aqueous mixtures, a scattering pre-peak (~0.2–0.8 Å⁻¹) indicates microstructural segregation. Compare experimental data with molecular dynamics simulations to correlate scattering profiles with intermolecular interactions (e.g., H-bonding between amine and water) .
Q. How can stereochemical purity be ensured in chiral derivatives of this compound?
- Methodological Answer : For stereoselective synthesis (e.g., asymmetric alkylation):
- Chiral Catalysts : Use enantiopure ligands (e.g., BINOL derivatives) to induce asymmetry.
- Analytical Validation : Chiral HPLC with cellulose-based columns or NMR chiral shift reagents (e.g., Eu(hfc)3) confirms enantiomeric excess (>99%).
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives resolves racemic mixtures .
Data Contradiction & Mechanistic Analysis
Q. How should researchers address discrepancies in reported biological activity of this compound derivatives?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Receptor Binding Assays : Use radioligand displacement (e.g., 5-HT2C receptors) to compare binding affinities (Ki) with literature values.
- Metabolic Stability : Test compound integrity in liver microsomes to rule out degradation artifacts .
Q. What computational tools can predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize transition states (e.g., Gaussian09) to model nucleophilic attack or redox processes.
- Molecular Docking : Simulate interactions with enzyme active sites (e.g., CYP450 isoforms) to predict metabolic pathways.
- Solvent Effects : Use COSMO-RS to assess solvation energy and reaction feasibility in different solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
